PF-05387252
説明
PF-05387252 is a selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4), a critical mediator of Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.
特性
CAS番号 |
1604034-71-0 |
|---|---|
分子式 |
C25H27N5O2 |
分子量 |
429.52 |
IUPAC名 |
2-Methoxy-3-[3-(4-methyl-1-piperazinyl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile |
InChI |
InChI=1S/C25H27N5O2/c1-29-7-9-30(10-8-29)6-3-11-32-24-14-21-19(13-23(24)31-2)25-20(16-27-21)18-5-4-17(15-26)12-22(18)28-25/h4-5,12-14,16,28H,3,6-11H2,1-2H3 |
InChIキー |
TZXDMYIAOPUXQC-UHFFFAOYSA-N |
SMILES |
N#CC1=CC(N2)=C(C3=C2C4=CC(OC)=C(OCCCN5CCN(C)CC5)C=C4N=C3)C=C1 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PF-05387252; PF 05387252; PF05387252; |
製品の起源 |
United States |
類似化合物との比較
Molecular Profile :
- Molecular Formula : C₂₅H₂₇N₅O₂
- Molecular Weight : 429.51 g/mol
- CAS No.: 1604034-71-0
- Target : IRAK-4 kinase (IC₅₀ < 100 nM in preclinical models) .
PF-05387252 is in preclinical development , with demonstrated efficacy in suppressing TLR7/9-induced interferon-α (IFN-α) responses in plasmacytoid dendritic cells (pDCs) . Its pharmacokinetic (PK) and safety profiles are favorable, though clinical data remain pending .
Comparison with Similar Compounds
The following IRAK-4 inhibitors and related TLR pathway modulators are highlighted for their structural, functional, or developmental similarities to this compound:
PF-05388169
- Target : IRAK-4 kinase.
- Development Stage : Preclinical.
- Key Findings : Shares structural and mechanistic similarities with this compound, showing comparable inhibition of IRAK-4 in inflammatory models. Both compounds are part of Pfizer’s preclinical pipeline for autoimmune diseases .
- Differentiator: Limited public data on its molecular structure or PK profile compared to this compound .
AS-2444697
- Target : IRAK-4 kinase.
- Development Stage : Preclinical.
- Differentiator: No reported advancement to clinical trials, unlike PF-06650833 .
PF-06650833
ST-2825 (Peptidomimetic)
- Target : MyD88 dimerization.
- Development Stage : Preclinical.
- Key Findings : Blocks MyD88 interaction with IRAK-4, upstream of this compound’s mechanism. Shows efficacy in SLE models but lacks kinase-specificity .
- Differentiator : Broader pathway inhibition compared to IRAK-4-selective agents .
Research Findings and Therapeutic Implications
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
